molecular formula C13H26N2O2S B13766755 1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine CAS No. 6965-32-8

1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine

Cat. No.: B13766755
CAS No.: 6965-32-8
M. Wt: 274.43 g/mol
InChI Key: YRQSMKZHDMJZRV-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine is a piperidine derivative characterized by two key structural motifs: a methylsulfonyl group (-SO₂CH₃) at the 1-position and a 2-piperidin-1-ylethyl substituent (-CH₂CH₂-piperidine) at the 2-position of the piperidine ring. This compound’s structural complexity makes it relevant for applications in medicinal chemistry, particularly in targeting enzymes or receptors where piperidine scaffolds are common .

Properties

CAS No.

6965-32-8

Molecular Formula

C13H26N2O2S

Molecular Weight

274.43 g/mol

IUPAC Name

1-methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine

InChI

InChI=1S/C13H26N2O2S/c1-18(16,17)15-11-6-3-7-13(15)8-12-14-9-4-2-5-10-14/h13H,2-12H2,1H3

InChI Key

YRQSMKZHDMJZRV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCCC1CCN2CCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine typically involves the reaction of piperidine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .

Chemical Reactions Analysis

1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DBU, and reagents like hydrogen peroxide for oxidation. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Basicity and Conformational Comparisons

Compound Substituent(s) Basicity (Relative) Conformation Reference
Target Compound 1-SO₂CH₃, 2-(piperidinylethyl) Low Chair (piperidine)
1-(2,2,2-Trifluoroethyl)piperidine 1-CF₃CH₂ Moderate Chair
1-(Trifluoroacetyl)piperidine 1-CF₃CO Very Low Planar (amide)
1-(2-Piperidin-1-ylethyl)benzimidazole (4b) 2-(piperidinylethyl) High Flexible (alkyl chain)

Table 2: Inhibitory Activity of Piperidine Derivatives

Compound Target Enzyme IC₅₀/EC₅₀ Key Structural Feature Reference
Target Compound Not Reported N/A 1-SO₂CH₃, 2-(piperidinylethyl) -
Compound 15c (PARP Inhibitor) PARP 0.8 µM Tertiary amine (piperidine)
KAB-18 (nAChR Modulator) Neuronal nAChR 10.2 µM Phenylpropyl substituent
COB-3 (nAChR Modulator) Neuronal nAChR 0.7 µM Small alkyl substituent

Pharmacological Selectivity and Substituent Size

emphasizes that substituent size on the piperidine nitrogen critically impacts potency at neuronal nAChRs. While small alkyl groups (e.g., ethyl in COB-3) enhance potency, bulkier groups (e.g., 3-phenylpropyl in KAB-18) reduce efficacy. The methylsulfonyl group in the target compound is moderately bulky, suggesting a balance between steric hindrance and electronic effects .

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